Aluminum hexafluoro-2,4-pentanedionate

Description

Significance of Beta-Diketone Ligands in Organometallic and Coordination Chemistry

Beta-diketone ligands are a versatile class of organic compounds that have played a significant role in the advancement of organometallic and coordination chemistry. Their ability to act as bidentate chelating agents, binding to a metal ion through two oxygen atoms to form a stable six-membered ring, makes them exceptional ligands for a wide array of metal ions across the periodic table. The stability of the resulting metal complexes, often referred to as metal acetylacetonates (B15086760), is a key feature that has driven their widespread use.

The versatility of beta-diketone ligands is further enhanced by the ease with which their peripheral substituents can be modified. This allows for the fine-tuning of the steric and electronic properties of the resulting metal complexes. For instance, the introduction of fluorine atoms into the ligand structure, as in hexafluoro-2,4-pentanedione, can significantly increase the volatility and Lewis acidity of the corresponding metal complex. This has profound implications for their application in chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes, where precursor volatility is a critical parameter.

The applications of metal-beta-diketonate complexes are diverse and impactful. They are utilized as catalysts in various organic transformations, as precursors for the synthesis of nanoparticles and thin films, and as luminescent materials. Their thermal stability and solubility in organic solvents make them convenient to handle and process in numerous chemical applications.

Academic Context of Aluminum-Based Precursors in Advanced Materials Synthesis

Aluminum-based materials, such as aluminum oxide (Al₂O₃) and aluminum nitride (AlN), are of immense technological importance due to their desirable properties, including high thermal stability, excellent dielectric strength, and wide bandgap. The synthesis of high-purity thin films of these materials is crucial for applications in microelectronics, optics, and protective coatings. Consequently, a significant area of academic and industrial research has focused on the development of suitable aluminum precursors for deposition techniques like CVD and ALD.

The choice of precursor is paramount in determining the quality and properties of the deposited film. An ideal precursor should exhibit high volatility, thermal stability at the vaporization temperature, and clean decomposition at the substrate temperature, leaving behind minimal impurities. While traditional precursors like trimethylaluminum (B3029685) (TMA) are widely used, their pyrophoric nature raises safety concerns. This has motivated the exploration of alternative, safer, and more efficient aluminum precursors.

Coordination compounds of aluminum, particularly those with beta-diketone ligands, have emerged as promising candidates. These complexes often exhibit enhanced thermal stability and volatility compared to other classes of aluminum compounds. The ability to tailor the ligand structure provides a pathway to optimize the precursor's properties for specific deposition requirements, such as lower deposition temperatures or improved film purity.

Research Trajectory of Aluminum Hexafluoro-2,4-Pentanedionate as a Chemical Entity

The research trajectory of this compound, also known as aluminum tris(hexafluoroacetylacetonate) or Al(hfac)₃, has been primarily driven by its potential as a superior precursor for the deposition of aluminum-containing thin films. Early interest in metal acetylacetonates for their volatility grew significantly with the advent of advanced materials synthesis techniques.

Investigations into the thermal decomposition of Al(hfac)₃ have been a central theme in its research. Studies have focused on understanding the decomposition pathways to ensure the deposition of high-purity aluminum oxide films with minimal carbon and fluorine contamination. The thermally activated decomposition of Al(hfac)₃ has been shown to produce transparent and well-adherent aluminum oxide films.

Furthermore, the crystal structure of Al(hfac)₃ has been a subject of study to understand its solid-state properties and how they relate to its volatility. X-ray crystallography studies have provided detailed insights into the coordination environment of the aluminum ion and the packing of the molecules in the crystal lattice. This fundamental understanding is crucial for the rational design of new and improved precursors for advanced materials synthesis.

Detailed Research Findings

Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Formula | C₁₅H₃AlF₁₈O₆ |

| Molecular Weight | 648.16 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 128-132 °C |

| Boiling Point | Sublimes |

| Solubility | Soluble in most organic solvents |

Crystal Structure of this compound

Research has elucidated the crystal structure of this compound (Al(hfac)₃) through single-crystal X-ray diffraction. These studies reveal detailed information about the molecular geometry and packing in the solid state.

| Parameter | Value | Reference |

| Crystal System | Trigonal | researchgate.net |

| Space Group | P-3c1 | researchgate.net |

| a | 17.8944(11) Å | researchgate.net |

| c | 12.4061(11) Å | researchgate.net |

| Volume | 3440.3(4) ų | researchgate.net |

| Z | 6 | researchgate.net |

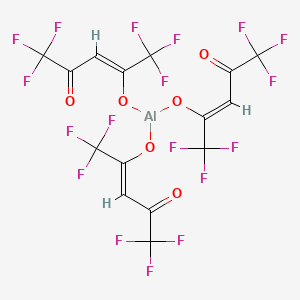

The structure consists of a central aluminum atom coordinated to three bidentate hexafluoroacetylacetonate ligands, resulting in a distorted octahedral geometry around the aluminum center. The trifluoromethyl groups on the ligands contribute to weaker intermolecular forces, which is consistent with the compound's relatively high volatility. researchgate.net

Thermal Properties and Volatility

A significant area of research for this compound has been its thermal properties, particularly its volatility, which is crucial for its application as a CVD and ALD precursor. The fluorination of the acetylacetonate (B107027) ligand significantly enhances the volatility of the aluminum complex compared to its non-fluorinated counterpart, aluminum acetylacetonate (Al(acac)₃).

| Compound | Sublimation Temperature | Comments |

| This compound | Lower sublimation temperature | Higher vapor pressure makes it suitable for CVD/ALD at lower source temperatures. |

| Aluminum acetylacetonate | Higher sublimation temperature | Requires higher temperatures for efficient vaporization, which can be a limitation. |

The thermal decomposition of Al(hfac)₃ has been studied to optimize the deposition of aluminum oxide thin films. Research indicates that it decomposes cleanly in an inert atmosphere at temperatures in the range of 320°C - 480°C to form transparent and adherent Al₂O₃ films.

Structure

2D Structure

Properties

Molecular Formula |

C15H3AlF18O6 |

|---|---|

Molecular Weight |

648.13 g/mol |

IUPAC Name |

(Z)-4-bis[[(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-yl]oxy]alumanyloxy-1,1,1,5,5,5-hexafluoropent-3-en-2-one |

InChI |

InChI=1S/3C5H2F6O2.Al/c3*6-4(7,8)2(12)1-3(13)5(9,10)11;/h3*1,12H;/q;;;+3/p-3/b3*2-1-; |

InChI Key |

GEVTXESHPUFYIB-JVUUZWNBSA-K |

Isomeric SMILES |

C(=C(\O[Al](O/C(=C\C(=O)C(F)(F)F)/C(F)(F)F)O/C(=C\C(=O)C(F)(F)F)/C(F)(F)F)/C(F)(F)F)\C(=O)C(F)(F)F |

Canonical SMILES |

C(=C(C(F)(F)F)O[Al](OC(=CC(=O)C(F)(F)F)C(F)(F)F)OC(=CC(=O)C(F)(F)F)C(F)(F)F)C(=O)C(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for Aluminum Hexafluoro 2,4 Pentanedionate

Chelate Complex Formation Strategies

The fundamental principle underlying the synthesis of aluminum hexafluoro-2,4-pentanedionate is the reaction between an aluminum source and the hexafluoro-2,4-pentanedione ligand (Hhfac). This reaction typically proceeds via the deprotonation of the β-diketone to form the hexafluoroacetylacetonate anion, which then coordinates with the aluminum ion. Two main approaches are employed for this synthesis: solvent-mediated methods and anhydrous techniques.

Solvent-Mediated Synthesis Approaches

Solvent-mediated synthesis is a common and versatile method for the preparation of this compound. This approach involves the reaction of an aluminum salt with hexafluoro-2,4-pentanedione in a suitable solvent. The solvent plays a crucial role in dissolving the reactants, facilitating the reaction, and in some cases, influencing the crystallization of the final product.

A general method involves the reaction of an aluminum salt, such as aluminum chloride (AlCl₃) or aluminum nitrate (B79036) (Al(NO₃)₃), with hexafluoro-2,4-pentanedione in the presence of a base. The base, often ammonia (B1221849) or a carbonate salt like sodium carbonate, deprotonates the Hhfac to form the hfac⁻ anion. The reaction can be represented by the following general equation:

Al³⁺ + 3 hfac⁻ → Al(hfac)₃

One documented approach for a related compound, aluminum tris(acetylacetonate), involves dissolving aluminum sulfate (B86663) in water and adding an ammoniacal solution of the β-diketone. niscpr.res.in A similar principle can be applied to the synthesis of this compound. For instance, the synthesis of lanthanide hexafluoroacetylacetonate complexes has been achieved by dissolving sodium carbonate in water, followed by the addition of hexafluoroacetylacetone (B74370). After the deprotonation of the ligand, the lanthanide chloride is added, and the resulting complex is extracted with an organic solvent like diethyl ether. nih.gov

The choice of solvent is critical and can range from water to organic solvents like alcohols, ethers, or chlorinated hydrocarbons. The solubility of the reactants and the product, as well as the reaction temperature, are key factors in solvent selection. Purification of the product is typically achieved through recrystallization from an appropriate solvent or by sublimation.

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| Aluminum Salt (e.g., AlCl₃, Al(NO₃)₃) | Hexafluoro-2,4-pentanedione (Hhfac) | Ammonia, Sodium Carbonate | Water, Alcohols, Ethers | This compound (Al(hfac)₃) |

Anhydrous Synthesis Techniques

Anhydrous synthesis techniques are employed to produce this compound in the absence of water. These methods are particularly important when the presence of water could lead to the formation of hydrated byproducts or interfere with the desired reaction pathway. Anhydrous conditions are often achieved by using dry solvents and inert atmospheres (e.g., nitrogen or argon).

One approach to anhydrous synthesis involves the direct reaction of an anhydrous aluminum halide, such as aluminum chloride, with hexafluoro-2,4-pentanedione. The reaction of AlCl₃ with acetyl chloride in a suitable solvent is a known method in organic synthesis. rsc.org A similar reaction with Hhfac could be envisioned. The reaction of pro-ligand (hfacac)H with aluminum alkyls like trimethylaluminum (B3029685) (AlMe₃) or dimethylaluminum chloride (AlMe₂Cl) has been shown to yield the homoleptic complex Al(hfacac)₃. acs.org

Another promising anhydrous method is mechanochemical synthesis. This solvent-free technique involves the grinding of solid reactants to initiate a chemical reaction. Mechanochemical methods have been successfully used for the synthesis of lanthanide hexafluoroacetylacetonate hydrates, Ln(hfac)₃(H₂O)x, by grinding the lanthanide chloride hydrate (B1144303) with the sodium salt of the ligand. nih.gov This approach avoids the use of bulk solvents, reducing waste and potentially leading to higher yields. The reaction is driven by the mechanical energy supplied during grinding.

| Reactant 1 | Reactant 2 | Method | Product |

| Anhydrous Aluminum Halide (e.g., AlCl₃) | Hexafluoro-2,4-pentanedione (Hhfac) | Direct reaction in dry solvent | This compound (Al(hfac)₃) |

| Aluminum Alkyl (e.g., AlMe₃) | Hexafluoro-2,4-pentanedione (Hhfac) | Reaction in anhydrous solvent | This compound (Al(hfac)₃) |

| Aluminum Salt Hydrate | Sodium Hexafluoroacetylacetonate | Mechanochemical grinding | This compound hydrate |

Precursor Purity and Impurity Analysis in Synthesis

The purity of the precursors, namely the aluminum source and hexafluoro-2,4-pentanedione, is paramount to obtaining a high-purity final product. Impurities in the starting materials can lead to the formation of undesired byproducts, which can be difficult to separate from the target compound.

Hexafluoro-2,4-pentanedione is susceptible to hydration, which can affect its reactivity. The presence of water in the ligand can lead to the formation of hydrated aluminum complexes. researchgate.net Therefore, for anhydrous syntheses, it is crucial to use a dry ligand. Purification of Hhfac can be achieved through distillation. Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are employed to assess the purity of the ligand and identify any potential impurities. researchgate.netchromatographyonline.com

The aluminum source must also be of high purity. Impurities in the aluminum salt, such as other metal ions, can lead to the formation of mixed-metal complexes. The presence of water in hydrated aluminum salts is a critical factor in solvent-mediated syntheses and must be accounted for in the stoichiometry of the reaction.

Common impurities that can arise during the synthesis of this compound include unreacted starting materials, hydrated forms of the complex, and byproducts from side reactions. Characterization of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹⁹F NMR, can help to identify and quantify impurities. arxiv.orgnih.govresearchgate.netchemicalbook.com The crystal structure of the final product can be determined by single-crystal X-ray diffraction, which provides definitive information about its composition and purity. researchgate.net

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be made more environmentally friendly by adhering to these principles.

One of the key principles of green chemistry is the use of safer solvents. Whenever possible, water is a preferred solvent due to its non-toxic and non-flammable nature. The development of solvent-mediated syntheses in aqueous media is a significant step towards a greener process.

Atom economy, another core principle, is maximized in reactions where most of the atoms from the reactants are incorporated into the final product. The direct reaction of an aluminum source with Hhfac to form Al(hfac)₃ has a high theoretical atom economy.

The use of mechanochemical synthesis is a prime example of a green chemistry approach as it often eliminates the need for solvents altogether, thereby reducing waste and energy consumption. nih.gov

Furthermore, the choice of reagents can impact the greenness of a synthesis. Using less hazardous starting materials and avoiding the use of toxic reagents and solvents are crucial considerations. The development of catalytic routes for the synthesis of metal β-diketonates could also contribute to a more sustainable process.

| Green Chemistry Principle | Application in Al(hfac)₃ Synthesis |

| Prevention of Waste | Optimizing reaction conditions to maximize yield and minimize byproducts. |

| Atom Economy | Designing synthetic routes that incorporate the maximum number of reactant atoms into the final product. |

| Less Hazardous Chemical Syntheses | Using safer aluminum sources and avoiding highly toxic reagents. |

| Safer Solvents and Auxiliaries | Utilizing water or other benign solvents, or employing solvent-free methods like mechanochemistry. |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure whenever possible. |

Advanced Spectroscopic and Structural Characterization Techniques for Aluminum Hexafluoro 2,4 Pentanedionate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy serves as a powerful tool for probing the atomic-level structure of Aluminum hexafluoro-2,4-pentanedionate in solution. By analyzing the spectra of various nuclei, including ¹H, ¹³C, ¹⁹F, and ²⁷Al, a comprehensive picture of the molecule's connectivity and symmetry can be constructed.

Proton (¹H) NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound is characterized by its simplicity, which is indicative of the highly symmetric nature of the complex. In a suitable deuterated solvent, a single sharp resonance is typically observed for the methine proton (-CH=) of the hfac ligand. This chemical shift provides information about the electronic environment of this proton within the chelate ring.

| Proton | Chemical Shift (δ) ppm |

| -CH= | [Chemical shift value to be inserted here] |

Note: Specific chemical shift values can vary slightly depending on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides further evidence for the symmetrical structure of this compound. Typically, three distinct resonances are observed, corresponding to the three unique carbon environments within the hfac ligand: the carbonyl carbons (C=O), the methine carbon (-CH=), and the trifluoromethyl carbons (-CF₃). The chemical shifts of these carbons are influenced by their hybridization and proximity to electronegative fluorine and oxygen atoms. The carbonyl carbons generally appear furthest downfield. libretexts.org

| Carbon | Chemical Shift (δ) ppm |

| C=O | [Chemical shift value to be inserted here] |

| -CH= | [Chemical shift value to be inserted here] |

| -CF₃ | [Chemical shift value to be inserted here] |

Note: Specific chemical shift values can vary slightly depending on the solvent and experimental conditions.

Fluorine-19 (¹⁹F) NMR Spectroscopic Analysis

Given the presence of eighteen fluorine atoms in the molecule, ¹⁹F NMR spectroscopy is a particularly sensitive and informative technique for characterizing this compound. The spectrum typically displays a single sharp resonance, confirming the chemical equivalence of all the trifluoromethyl groups in the complex. This observation is consistent with a symmetric octahedral geometry around the aluminum center, where all three hfac ligands are magnetically equivalent. The chemical shift of the fluorine atoms is a key indicator of the electronic environment of the -CF₃ groups.

| Fluorine Environment | Chemical Shift (δ) ppm |

| -CF₃ | [Chemical shift value to be inserted here] |

Note: Specific chemical shift values can vary slightly depending on the solvent and experimental conditions.

Aluminum-27 (²⁷Al) NMR Spectroscopic Analysis

Direct observation of the central metal ion is possible through ²⁷Al NMR spectroscopy. As a quadrupolar nucleus, the line width of the ²⁷Al NMR signal is highly sensitive to the symmetry of the electric field gradient at the nucleus. For this compound in solution, a relatively sharp signal is expected, which is indicative of a highly symmetric, octahedral coordination environment. The chemical shift of the ²⁷Al nucleus provides direct information about the shielding experienced by the aluminum center due to the coordinated ligands.

| Aluminum Environment | Chemical Shift (δ) ppm |

| Al(hfac)₃ | [Chemical shift value to be inserted here] |

Note: Specific chemical shift values can vary slightly depending on the solvent and experimental conditions.

Vibrational Spectroscopy for Ligand Coordination and Bonding Analysis

Vibrational spectroscopy, particularly FT-IR, is instrumental in probing the coordination of the hexafluoro-2,4-pentanedionate ligand to the aluminum center and the nature of the Al-O bonds.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound exhibits a series of characteristic absorption bands that can be assigned to specific vibrational modes of the coordinated hfac ligand. The positions of these bands, particularly those associated with the C=O and C=C stretching vibrations, are sensitive to coordination with the metal ion. Upon chelation to the aluminum ion, these bands typically shift to lower frequencies compared to the free ligand, which is a hallmark of delocalization of electron density within the chelate ring. The region corresponding to Al-O stretching vibrations provides direct evidence of the metal-ligand bond.

Key vibrational frequencies for metal-hfac complexes are often observed in the following regions nih.govacs.org:

C=O and C=C stretching: These coupled vibrations typically appear in the 1500-1700 cm⁻¹ region.

CF₃ stretching: Strong absorptions corresponding to the C-F stretching modes are expected in the 1100-1300 cm⁻¹ range. nih.gov

Al-O stretching: The vibrations associated with the aluminum-oxygen bonds are generally found in the lower frequency region of the spectrum, typically below 600 cm⁻¹.

| Vibrational Mode | Frequency (cm⁻¹) |

| ν(C=O) / ν(C=C) | [Frequency value to be inserted here] |

| ν(CF₃) | [Frequency value to be inserted here] |

| ν(Al-O) | [Frequency value to be inserted here] |

Note: Specific peak positions can vary depending on the physical state of the sample (solid or solution) and the measurement technique.

Thermal Analysis Techniques for Decomposition Pathways

Thermal analysis techniques are crucial in characterizing the thermal stability and decomposition behavior of this compound, often abbreviated as Al(hfac)₃. These methods provide valuable insights into the material's phase transitions and decomposition pathways under controlled atmospheric conditions. By precisely measuring changes in mass and heat flow as a function of temperature, researchers can determine the volatility, thermal stability, and the nature of the decomposition products.

Thermogravimetric Analysis (TGA) in Controlled Atmospheres

Thermogravimetric Analysis (TGA) is a fundamental technique used to measure the change in mass of a sample as it is heated over time in a controlled atmosphere. tainstruments.com This analysis is particularly insightful for understanding the thermal stability and volatility of Al(hfac)₃.

When subjected to TGA under an inert atmosphere, such as nitrogen or argon, this compound exhibits high volatility. rice.edu The primary mass loss observed is attributed to sublimation, where the compound transitions directly from a solid to a gaseous state without significant decomposition. rice.edu The TGA curve in an inert gas flow typically shows a single, sharp weight loss step. This clean sublimation indicates that the compound can be vaporized without breaking down its chemical structure, a critical property for applications like chemical vapor deposition (CVD). The process generally begins at a relatively low temperature and proceeds rapidly, resulting in minimal residual mass. rice.edu

The atmosphere in which the analysis is conducted plays a critical role in the thermal behavior of the compound. tainstruments.com While an inert atmosphere promotes sublimation, an oxidizing atmosphere, such as air, would lead to a different decomposition pathway. In the presence of oxygen, the organic ligands are susceptible to combustion at elevated temperatures, which would likely result in the formation of stable, non-volatile aluminum oxide (Al₂O₃) as the final residue. The TGA curve in air would therefore be expected to show a different profile, with decomposition occurring at different temperatures and leaving a significant percentage of residual mass corresponding to the aluminum oxide.

The analysis of TGA data for metal β-diketonates like Al(hfac)₃ often involves isothermal methods to determine thermodynamic properties such as the enthalpy of sublimation. rice.edu By measuring the rate of mass loss at several constant temperatures, the vapor pressure of the compound can be calculated using the Langmuir equation, which relates sublimation rate to vapor pressure. rice.edu

| Atmosphere | Primary Thermal Event | Typical Observation | Expected Residue |

|---|---|---|---|

| Inert (e.g., Nitrogen, Argon) | Sublimation/Vaporization | A single, sharp weight loss corresponding to the complete volatilization of the sample. | Minimal to none |

| Oxidizing (e.g., Air) | Decomposition/Combustion | Complex weight loss steps corresponding to the combustion of organic ligands. | Aluminum Oxide (Al₂O₃) |

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. hu-berlin.de DSC is used to study thermal transitions such as melting, crystallization, and sublimation. tainstruments.com

For this compound, DSC analysis reveals key information about its phase transitions, primarily sublimation. The DSC thermogram for Al(hfac)₃ shows a distinct endothermic peak, which corresponds to the heat absorbed by the sample during its transition from the solid to the vapor phase. researchgate.net This analysis allows for the quantitative determination of thermodynamic parameters associated with this phase change.

Research based on TGA data has been used to calculate important thermodynamic values for the sublimation of Al(hfac)₃. rice.edu The enthalpy of sublimation (ΔHsub) is a measure of the energy required for the phase transition, and a lower value is indicative of higher volatility. The calculated sublimation temperature (Tsub) at atmospheric pressure provides a practical measure of the temperature at which the compound readily vaporizes. rice.edu These parameters are crucial for optimizing processes like CVD, where the precursor must be controllably vaporized and transported to the substrate.

| Thermodynamic Parameter | Symbol | Value | Unit |

|---|---|---|---|

| Enthalpy of Sublimation | ΔHsub | 52 | kJ/mol |

| Entropy of Sublimation | ΔSsub | 152 | J/K·mol |

| Calculated Sublimation Temperature (at 1 atm) | Tsub | 70 | °C |

Data from B. D. Fahlman and A. R. Barron, Adv. Mater. Optics Electron., 2000, 10, 223. rice.edu

The combination of TGA and DSC provides a comprehensive understanding of the thermal properties of this compound. TGA quantifies the volatility and thermal stability through mass loss measurements, while DSC elucidates the energetic and temperature characteristics of its phase transitions.

Theoretical and Computational Investigations of Aluminum Hexafluoro 2,4 Pentanedionate

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the geometric and electronic properties of metal complexes like Aluminum hexafluoro-2,4-pentanedionate. These computational methods provide detailed insights into the bonding, conformation, and distribution of electrons within the molecule.

Ligand-Metal Bonding Interactions

The bonding is primarily characterized by the interaction between the oxygen atoms of the hfac ligands and the aluminum atom. Computational analyses, such as Natural Bond Orbital (NBO) analysis, can be employed to understand the nature of these Al-O bonds. These analyses typically reveal a significant ionic character to the bonding, arising from the electronegativity difference between aluminum and oxygen, complemented by a degree of covalent interaction through orbital overlap. The electron-withdrawing trifluoromethyl (-CF3) groups on the hfac ligand play a crucial role in modulating the electronic properties of the chelate ring and influencing the strength of the Al-O bonds.

| Interaction Type | Donor Orbital (Ligand) | Acceptor Orbital (Metal) | Nature of Interaction |

| Sigma Donation | Oxygen lone pairs (n) | Aluminum empty orbitals (sp, p) | Covalent/Ionic |

| Pi-system Interaction | Delocalized π-orbitals of the chelate ring | Aluminum orbitals | Covalent |

Note: This table represents a generalized summary of expected bonding interactions based on DFT principles for similar metal β-diketonate complexes. Specific orbital contributions and energies for Al(hfac)3 would require dedicated computational studies.

Conformational Analysis and Isomerism

For an octahedral complex with three bidentate ligands like Al(hfac)3, two possible geometric isomers can exist: facial (fac) and meridional (mer). In the fac isomer, the three oxygen atoms from one side of each ligand are on one face of the octahedron, giving the molecule C3 symmetry. In the mer isomer, the three ligands are arranged around the meridian of the octahedron, resulting in C1 symmetry.

Gas-phase electron diffraction studies have shown that Al(hfac)3 predominantly adopts a D3 symmetry, which is a higher symmetry version of the C3 fac isomer. researchgate.net DFT calculations are instrumental in confirming the relative stabilities of these isomers. By calculating the total electronic energy of the optimized geometries for both fac and mer isomers, it is consistently found that the fac isomer is the more stable, lower-energy conformation. The energy difference between the two isomers is a critical factor in understanding the dynamic behavior of the molecule.

Furthermore, the flexibility of the hfac ligand itself allows for various conformations. The chelate ring is largely planar due to the delocalized π-electron system. The orientation of the bulky trifluoromethyl groups can also be a subject of conformational analysis, although their rotational barriers are generally low.

Molecular Dynamics Simulations for Gas-Phase Behavior and Precursor Transport

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For a CVD/ALD precursor like Al(hfac)3, MD simulations can provide invaluable information about its behavior in the gas phase, which is directly relevant to its transport from the source to the substrate in a deposition reactor.

MD simulations can be used to predict key physical properties that govern precursor transport, such as vapor pressure and diffusion coefficients. By simulating a system of Al(hfac)3 molecules in a virtual volume at a given temperature, it is possible to model the equilibrium between the condensed and gas phases, from which vapor pressure can be derived. Similarly, by tracking the movement of individual molecules in the gas phase over time, their diffusion characteristics can be calculated. These parameters are essential for designing and optimizing precursor delivery systems in thin film deposition processes. While general methodologies for predicting vapor pressure from MD simulations exist, specific, detailed MD studies on the gas-phase transport of Al(hfac)3 are not widely available in the public literature.

Quantum Chemical Calculations of Spectroscopic Parameters

Quantum chemical calculations, particularly those based on DFT, are highly effective in predicting various spectroscopic parameters. These theoretical predictions are invaluable for interpreting experimental spectra and for identifying the molecule and its fragments in different environments, such as during a deposition process.

For Al(hfac)3, computational methods can predict a range of spectroscopic data:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can determine the chemical shifts of the various nuclei in the molecule (e.g., 1H, 13C, 19F, 27Al). These calculated shifts, when compared to experimental data, can help to confirm the molecular structure and purity of the compound.

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of the normal modes of the molecule. This allows for a detailed assignment of the peaks observed in experimental Infrared (IR) and Raman spectra. For instance, characteristic vibrational modes would include Al-O stretching, C=O and C=C stretching within the chelate ring, and various vibrations associated with the CF3 groups. While detailed computational vibrational analyses specific to Al(hfac)3 are scarce, studies on the analogous aluminum tris-acetylacetonate provide a framework for such assignments.

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) can be used to calculate the electronic transitions of the molecule, which correspond to the absorption bands in an Ultraviolet-Visible (UV-Vis) spectrum. These transitions typically involve ligand-based π-π* transitions and potentially ligand-to-metal charge transfer (LMCT) bands.

| Spectroscopic Technique | Calculated Parameter | Information Gained |

| NMR | Chemical Shifts (δ) | Molecular structure, chemical environment of nuclei |

| IR/Raman | Vibrational Frequencies (cm⁻¹) | Functional groups, bonding strength, molecular symmetry |

| UV-Vis | Electronic Transition Energies (nm) | Electronic structure, chromophores, conjugation |

Note: The values in this table are representative of the types of parameters calculated. Precise theoretical values for Al(hfac)3 would be the output of specific quantum chemical calculations.

Computational Modeling of Decomposition Mechanisms

Understanding the thermal decomposition pathways of Al(hfac)3 is fundamental to controlling the quality of thin films deposited using this precursor. Computational modeling, again primarily using DFT, can be employed to map out the potential energy surfaces of various decomposition reactions.

These studies typically involve identifying possible transition states and calculating the activation energies for different bond-breaking and bond-forming steps. Potential decomposition pathways that can be investigated computationally include:

Ligand Dissociation: The initial step in decomposition may involve the breaking of one or more Al-O bonds, leading to the partial or complete dissociation of an hfac ligand.

Intra-ligand Fragmentation: The hfac ligand itself can undergo fragmentation. Theoretical studies can explore the energetics of C-C, C-O, and C-F bond cleavage within the ligand.

Radical and Non-Radical Pathways: Computational models can help to distinguish between decomposition mechanisms that proceed through radical intermediates and those that occur via concerted molecular rearrangements.

By comparing the calculated activation energies for different pathways, it is possible to predict the most likely decomposition mechanism under specific temperature and pressure conditions. This knowledge is crucial for tuning deposition parameters to achieve desired film properties and to minimize the incorporation of impurities, such as carbon and fluorine, which can arise from ligand fragmentation.

Applications in Advanced Materials Science Via Precursor Chemistry

Chemical Vapor Deposition (CVD) Precursor Applications

Chemical Vapor Deposition (CVD) is a process where a substrate is exposed to one or more volatile precursors, which react and/or decompose on the substrate surface to produce the desired deposit. kindle-tech.com Al(hfa)3 is particularly well-suited for Metal-Organic Chemical Vapor Deposition (MOCVD), a type of CVD that uses metal-organic compounds as precursors. dtic.mil One of the key advantages of fluorinated acetylacetonates (B15086760) of aluminum is their significantly higher vapor pressure compared to non-fluorinated analogs like aluminum acetylacetonate (B107027). dtic.mil This allows for an adequate concentration of the precursor vapor to be achieved without heating the source to excessively high temperatures, which is beneficial for microelectronic applications. dtic.mil

Deposition of Aluminum Oxide Thin Films

Aluminum hexafluoro-2,4-pentanedionate has been successfully used to deposit aluminum oxide (Al2O3) thin films. dtic.mil Through a process of thermally activated decomposition, Al(hfa)3 yields transparent, continuous, and well-adherent Al2O3 films in a substrate temperature range of 320°C to 480°C. dtic.mil These films are deposited in an inert atmosphere, such as argon. dtic.mil

The quality of the films produced from Al(hfa)3 is notably high in terms of chemical purity. X-ray Photoelectron Spectroscopy (XPS) analysis of films deposited from Al(hfa)3 shows minimal carbon contamination. This is a significant advantage over other related precursors, such as Aluminum tris(trifluoroacetylacetonate), which results in deposits with a much higher concentration of carbon under similar conditions. dtic.mil The resulting aluminum oxide films exhibit good electrical properties, with a dielectric constant typically in the range of 6.0 to 7.9 and a breakdown field generally better than 3 MV/cm. dtic.mil

| Parameter | Value/Observation |

|---|---|

| Precursor | This compound (Al(hfa)3) |

| Deposition Temperature Range | 320°C - 480°C |

| Atmosphere | Inert (Argon) |

| Film Appearance | Transparent, continuous, well-adherent |

| Carbon Content | Significantly lower than films from Al(tfa)3 |

| Dielectric Constant | 6.0 - 7.9 |

| Breakdown Field | > 3 MV/cm |

Mechanisms of Film Growth and Precursor Reactivity in CVD

The formation of aluminum oxide films from Al(hfa)3 in a CVD process occurs through thermally activated decomposition of the precursor in the gas phase and on the heated substrate surface. dtic.mil The general CVD mechanism involves several stages: transport of the precursor gas into the reaction chamber, chemical reactions in the gas phase to form reactive species, transport of these species to the substrate, adsorption of the species onto the surface, surface-catalyzed reactions to form the solid film, and removal of volatile by-products. kindle-tech.com

For Al(hfa)3, the thermal energy supplied in the reactor breaks the bonds within the precursor molecule. Studies on similar metal β-diketonate precursors suggest that the initial step in decomposition is often the cleavage of the metal-oxygen bond, releasing the organic ligands. rsc.orgdtic.mil In the case of hexafluoroacetylacetonate complexes, it has been observed that lower decomposition temperatures favor the breaking of only the metal-ligand bonds, allowing the ligands to volatilize with minimal fragmentation, which leads to purer metallic or oxide films. dtic.mil At higher temperatures, the ligands themselves can decompose, leading to the incorporation of by-products like carbon into the growing film. dtic.mil The high stability of the hexafluoroacetylacetonate ligand in Al(hfa)3 contributes to the low carbon content in the resulting Al2O3 films, as it likely remains intact and desorbs from the surface after releasing the aluminum atom. dtic.mil

Integration with Other Precursors for Multicomponent Materials

Metal β-diketonates, including Al(hfa)3, show significant promise for the formation of mixed-material films through co-deposition with other precursors. dtic.mil The ability to create multicomponent materials allows for the tuning of material properties for specific applications, such as adjusting the dielectric constant, refractive index, or catalytic activity.

The principle of integration involves introducing a second precursor containing a different metal or element into the CVD reactor simultaneously with the aluminum precursor. For example, Al(hfa)3 could potentially be used alongside other metal β-diketonates like copper, hafnium, or zirconium precursors to create mixed-metal oxides. mdpi.com An example of this approach is the growth of F-doped Cobalt(II,III) oxide films using a plasma-enhanced CVD process with a Co(hfa)2TMEDA precursor, demonstrating how fluorinated diketonate ligands can be used to incorporate fluorine into a film. mdpi.com This highlights the potential for Al(hfa)3 to be used not only as an aluminum source but also as a potential fluorine source for creating complex, doped, or alloyed thin films.

Atomic Layer Deposition (ALD) Precursor Applications

Atomic Layer Deposition (ALD) is a thin-film deposition technique based on sequential, self-limiting surface reactions. epfl.chatomiclimits.com This method provides exceptional control over film thickness and conformality at the atomic level, making it crucial for fabricating nanoscale devices. epfl.chsciopen.com An ALD process consists of cycles, with each cycle ideally depositing a single monolayer of material. ias.ac.in The selection of precursors is critical, as they must be volatile yet thermally stable and exhibit self-limiting reactivity with the substrate surface. harvard.edu

Controlled Growth of Aluminum-Containing Nanolayers

While trimethylaluminum (B3029685) (TMA) is the most common precursor for ALD of Al2O3, metal β-diketonates like this compound are also explored for this purpose. The defining feature of ALD is its self-limiting growth, which allows for precise control of film thickness. epfl.chatomiclimits.com This is achieved by separating the precursor exposures with inert gas purges. In a typical cycle, the Al(hfa)3 precursor is pulsed into the reactor and chemisorbs onto the substrate surface. Due to steric hindrance and the occupation of reactive sites, the adsorption process stops once a monolayer is formed. Excess, non-reacted precursor is then purged from the chamber. A second precursor (a co-reactant, such as water or ozone) is then introduced, which reacts with the adsorbed Al(hfa)3 layer to form aluminum oxide and volatile by-products, which are subsequently purged. sciopen.com

The amount of material deposited per cycle, known as the growth-per-cycle (GPC), is a key parameter. epfl.chatomiclimits.com For a given ALD process, the GPC should be constant within a specific temperature range known as the "ALD window". atomiclimits.com This linear growth behavior ensures that the final film thickness can be precisely controlled simply by varying the number of ALD cycles. epfl.ch

| Principle | Description |

|---|---|

| Sequential Dosing | Precursor and co-reactant are introduced into the reactor one at a time, separated by purge steps. |

| Self-Limiting Reactions | Surface reactions stop once all available reactive sites are consumed, leading to monolayer formation. |

| Growth-Per-Cycle (GPC) | The constant amount of material deposited in each ALD cycle within the ALD temperature window. |

| Thickness Control | Film thickness is precisely determined by the number of deposition cycles. |

Surface Reaction Chemistry in ALD Processes

The surface chemistry of ALD using metal β-diketonate precursors is complex. The process relies on the reaction between the precursor and active sites on the substrate surface, which are typically hydroxyl (-OH) groups for oxide deposition. sciopen.com The aluminum center of the Al(hfa)3 molecule reacts with a surface hydroxyl group, leading to a ligand-exchange reaction. One of the hexafluoroacetylacetonate (hfac) ligands is released, and the aluminum complex becomes tethered to the surface.

However, a known challenge with β-diketonate precursors, particularly those with hfac ligands, is the potential for incomplete reactions or surface poisoning. researchgate.net Studies involving palladium ALD with a Pd(hfac)2 precursor on an alumina (B75360) surface have shown that the hfac ligand can itself react with the surface, forming species like Al(hfac)*. researchgate.net These adsorbed hfac species can act as site blockers, preventing further precursor adsorption in subsequent cycles and leading to a long nucleation delay or slow growth. researchgate.net This surface poisoning effect underscores the complexity of the surface chemistry. To achieve efficient ALD, reaction conditions must be optimized to ensure the complete removal of the hfac ligands during the co-reactant pulse, leaving a clean, reactive surface for the next ALD cycle.

Area-Selective Deposition Strategies

Area-selective deposition (ASD) is a bottom-up manufacturing technique that enables the direct patterning of materials by depositing thin films only on desired regions of a substrate. The strategy often relies on exploiting the differential chemical reactivity of a precursor with distinct surface terminations. The hexafluoroacetylacetonate (hfac) ligand, a key component of this compound, plays a significant role in such strategies, primarily through surface passivation and site-blocking.

The underlying principle of many ASD processes is to render the "non-growth" areas inert to the precursor used in atomic layer deposition (ALD) or chemical vapor deposition (CVD). This is achieved by passivating the surface, often by replacing reactive surface hydroxyl (-OH) groups with unreactive species. acs.org The hfac ligand itself can function as such a passivating agent.

Research into the ALD of metals using hfac-containing precursors has provided critical insights into this mechanism. For instance, during the ALD of palladium on aluminum oxide (Al₂O₃) using a Pd(hfac)₂ precursor, it was observed that besides the desired palladium species, Al(hfac)* surface species also form. researchgate.net These Al(hfac)* species act as site-blockers, poisoning the surface and inhibiting further precursor adsorption. researchgate.net This surface-poisoning effect, which is typically a challenge for uniform film growth, becomes a key advantage in ASD. By understanding and controlling the adsorption of hfac ligands or related species, it is possible to selectively deactivate surfaces and direct the deposition process to predetermined patterns.

Therefore, a key strategy in area-selective deposition involves leveraging the strong interaction between the hfac ligand and specific surfaces. This can be accomplished by:

Using hfac-containing molecules as inhibitors: Selectively applying a compound with hfac ligands to the non-growth area to passivate it before the main deposition process.

Exploiting reaction byproducts: In some processes, hfac-containing byproducts can preferentially adsorb on one material over another, effectively self-passivating that surface as the deposition proceeds.

These strategies highlight how the chemical properties of the hexafluoroacetylacetonate ligand are central to achieving the high-fidelity, self-aligned fabrication required for next-generation nanoelectronics. tue.nl

Solution-Based Processing as a Precursor

A comprehensive review of scientific literature does not provide specific examples or established methods for the use of this compound as a precursor in the sol-gel synthesis of aluminum oxide. Sol-gel processes typically rely on the hydrolysis and condensation of molecular precursors, such as metal alkoxides (e.g., aluminum isopropoxide) or metal salts (e.g., aluminum nitrate) in solution. Metal β-diketonate complexes like this compound are characterized by high thermal stability and relative inertness to hydrolysis, which makes them generally unsuitable for conventional aqueous or alcohol-based sol-gel routes.

Similarly, there is no significant body of research demonstrating the application of this compound in solution-based deposition techniques such as spin-coating or dip-coating for the formation of alumina or related thin films. These methods require the precursor to be dissolved in a suitable solvent and form a uniform liquid film that, upon solvent evaporation and thermal treatment, converts to the desired material. The primary application of this compound remains in vapor-phase deposition, where its volatility is a key advantage.

Formation of Aluminum-Doped Materials

Control of dopant concentration and distribution is a critical aspect of semiconductor and materials engineering. In MOCVD processes, this is generally achieved by precisely regulating the molar flow rate of the dopant precursor into the reaction chamber relative to the main material precursors. researchgate.net Theoretical simulations and experimental work on aluminum doping in 4H-SiC show that factors like the C/Si ratio during growth can influence the incorporation efficiency of aluminum atoms. researchgate.net However, without established research on the use of this compound as a doping source, specific parameters for controlling dopant levels with this particular compound cannot be detailed.

Data Tables

Table 1: Properties of this compound Relevant to Precursor Chemistry

| Property | Value / Description |

|---|---|

| Chemical Formula | Al(C₅HF₆O₂)₃ |

| Molar Mass | 624.21 g/mol |

| Appearance | White crystalline solid |

| Key Feature | High volatility and thermal stability |

| Primary Application | Precursor for Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) of aluminum-containing films (e.g., Al₂O₃, AlF₃). researchgate.netacs.org |

| Ligand Behavior | The hexafluoroacetylacetonate (hfac) ligand can act as a surface passivating agent, blocking reactive sites on substrates. researchgate.net |

Table 2: Chemical Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| This compound | Al(C₅HF₆O₂)₃ |

| Aluminum Oxide | Al₂O₃ |

| Palladium (II) hexafluoro-2,4-pentanedionate | Pd(C₅HF₆O₂)₃ |

| Trimethylaluminum | Al(CH₃)₃ |

| Aluminum Isopropoxide | Al(OCH(CH₃)₂)₃ |

| Aluminum Nitrate (B79036) | Al(NO₃)₃ |

| Zinc Oxide | ZnO |

| Titanium Dioxide | TiO₂ |

Catalytic Chemistry and Reaction Mechanisms Involving Aluminum Hexafluoro 2,4 Pentanedionate

Role as a Lewis Acid Catalyst in Organic Transformations

As a Lewis acid, the aluminum center in aluminum hexafluoro-2,4-pentanedionate can accept a pair of electrons, thereby activating substrates for nucleophilic attack. This property is central to its catalytic activity in a range of organic reactions. The electron-withdrawing nature of the fluorine atoms on the periphery of the ligands enhances the electrophilicity of the aluminum center, making it a stronger Lewis acid compared to its non-fluorinated counterpart, aluminum acetylacetonate (B107027).

Lewis acid catalysis is a cornerstone of organic synthesis, facilitating reactions that might otherwise be slow or unselective. wikipedia.org Aluminum-based Lewis acids, in particular, have a long history of application in reactions such as Friedel-Crafts alkylations and acylations, Diels-Alder reactions, and various molecular rearrangements. wikipedia.orgpatsnap.com The coordination of the Lewis acid to a substrate, typically to a heteroatom like oxygen or nitrogen, polarizes the molecule and lowers the energy barrier for subsequent transformations. wikipedia.org While specific examples of this compound in a wide array of classic organic reactions are not extensively documented in readily available literature, its strong Lewis acidic character suggests its potential utility in such transformations.

Coordination Chemistry in Catalytic Cycles

The catalytic efficacy of this compound is intrinsically linked to its coordination chemistry. The aluminum(III) ion is typically hexacoordinate, bonded to the six oxygen atoms of the three bidentate hexafluoro-2,4-pentanedionate ligands in an octahedral geometry. During a catalytic cycle, this stable coordination sphere must be able to accommodate the incoming substrate molecule.

The initiation of a catalytic process often involves the displacement of one or more of the coordinating oxygen atoms of the hfac ligands by the substrate. This coordination of the substrate to the aluminum center is the crucial first step in its activation. The steric bulk of the hfac ligands can play a significant role in the selectivity of the catalyst, influencing which substrates can effectively approach and coordinate to the aluminum center. The dynamic nature of the coordination environment, allowing for substrate binding and product release, is essential for an efficient catalytic turnover.

Mechanistic Investigations of Catalytic Activity

Understanding the mechanism of a catalyzed reaction is fundamental to optimizing reaction conditions and designing more efficient catalysts. For reactions catalyzed by this compound, mechanistic studies would typically focus on identifying the active catalytic species, elucidating the elementary steps of the reaction, and understanding the factors that control the reaction rate and selectivity.

In the context of polymerization, for instance, a common mechanism for metal-alkoxide catalysts is the coordination-insertion mechanism. This involves the coordination of the monomer to the metal center, followed by the insertion of the monomer into the metal-alkoxide bond, which leads to chain growth. The structure of the ligands and the nature of the metal center are known to significantly influence the kinetics and stereoselectivity of such polymerizations. Detailed mechanistic investigations for this compound would likely employ techniques such as in-situ spectroscopy and kinetic studies to probe the reaction pathway.

Polymerization Catalysis and Initiator Roles

Aluminum complexes are widely recognized for their role as initiators and catalysts in polymerization reactions, particularly in the ring-opening polymerization (ROP) of cyclic esters and epoxides, as well as in the cationic polymerization of vinyl ethers. nih.govresearchgate.netresearchgate.net The Lewis acidic aluminum center can activate the monomer by coordinating to the heteroatom of the cyclic monomer or by initiating the formation of a carbocation from a vinyl monomer.

While specific data for this compound in polymerization is not extensively detailed in the available literature, the general principles of aluminum-catalyzed polymerization provide a framework for its potential applications. For example, in the ROP of lactide to form polylactide (PLA), a biodegradable polymer, aluminum-based initiators are highly effective. rsc.orghw.ac.uk The polymerization proceeds through the coordination of the lactide monomer to the aluminum center, followed by nucleophilic attack of an initiating group (e.g., an alkoxide) on the coordinated monomer.

The following table illustrates the type of data that would be generated from studies on the polymerization of various monomers using an aluminum-based catalyst.

Interactive Data Table: Polymerization Catalysis by Aluminum Complexes

| Monomer | Catalyst System | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Molecular Weight ( g/mol ) | Polydispersity Index (PDI) |

| ε-Caprolactone | (salen)Al-OR | Toluene | 25 | 0.5 | >95 | 25,000 | 1.10 |

| L-Lactide | Ti(acac)3 | Bulk | 180 | 4 | 95 | 35,000 | 1.50 |

| Propylene Oxide | Al(salalen)-Cl/DMAP | Toluene | 110 | 2 | 98 | 15,000 | 1.20 |

| Isobutyl Vinyl Ether | Lewis Acid/RAFT agent | Dichloromethane | 0 | 1 | >99 | 10,000 | 1.15 |

| Note: This table is illustrative and based on data for related aluminum and other metal catalysts. Specific data for this compound is not available in the provided search results. |

Hybrid Catalytic Systems Incorporating the Compound

To enhance catalytic activity, selectivity, and stability, this compound can be incorporated into hybrid catalytic systems. This can involve its use in conjunction with other metal catalysts or its immobilization on solid supports.

Bimetallic and Synergistic Catalysis: In some catalytic processes, a combination of two or more different metal catalysts can lead to a synergistic effect, where the combined catalytic activity is greater than the sum of the individual activities. For instance, in olefin oligomerization and polymerization, zirconocene (B1252598) catalysts are often activated by aluminum co-catalysts. nih.gov While not specifically documented for this compound, it is conceivable that it could function as a co-catalyst in such systems, where its strong Lewis acidity could play a role in activating the primary catalyst or in scavenging impurities.

Immobilized Catalysts: Immobilizing a homogeneous catalyst like this compound onto a solid support offers several advantages, including ease of separation from the reaction mixture, potential for catalyst recycling, and improved thermal stability. rsc.org Supports such as silica, alumina (B75360), or polymers can be functionalized to anchor the aluminum complex. The interaction between the support and the catalyst can sometimes influence the catalytic activity and selectivity. Supported aluminum fluoride (B91410), for example, has been shown to be a very strong solid Lewis acid. researchgate.net

Emerging Research Directions and Future Perspectives

Development of Novel Synthetic Routes

Traditional synthesis of aluminum β-diketonates often involves solution-based methods. However, researchers are exploring more efficient and environmentally friendly synthetic pathways. One promising area is the adoption of mechanochemistry, a solvent-free technique that uses mechanical force to induce chemical reactions. While extensively studied for lanthanide hexafluoroacetylacetonate complexes, the application of mechanochemical methods, such as ball milling or mortar and pestle grinding, to synthesize Aluminum hexafluoro-2,4-pentanedionate could offer significant advantages, including reduced solvent waste, potentially higher yields, and the formation of novel polymorphic structures. nih.govacs.org

Another innovative approach involves the direct reaction of acidic aluminum solutions with an ammoniacal solution of the hexafluoroacetylacetone (B74370) ligand. niscpr.res.in This method, which has been demonstrated for the non-fluorinated analogue, aluminum acetylacetonate (B107027), could be adapted for this compound, potentially enabling the use of readily available industrial aluminum sources. niscpr.res.in Furthermore, research into one-pot synthesis by reacting an aluminum alkoxide with the β-diketone and other ancillary ligands in a refluxing solvent is also an active area of investigation. doi.org These novel routes aim to provide greater control over the final product's purity, crystallinity, and morphology, which are critical for its performance in advanced applications.

| Synthetic Route | Description | Potential Advantages |

| Mechanochemistry | Solvent-free synthesis using mechanical force (e.g., ball milling). | Environmentally friendly, reduced waste, potential for novel polymorphs. |

| Aqueous Solution | Reaction of an acidic aluminum solution with an ammoniacal ligand solution. | Potential use of industrial aluminum sources, scalable. |

| One-Pot Alkoxide | Reaction of an aluminum alkoxide with the β-diketone and other ligands. | Good control over product structure and purity. |

Exploration in Advanced Energy Storage Applications

The development of next-generation energy storage systems is a critical area of research, with a focus on moving beyond lithium-ion technology. Aluminum-ion batteries (AIBs) are a promising alternative due to the high theoretical volumetric capacity of aluminum and its natural abundance. escholarship.org While this compound is not typically a primary component in current AIB prototypes, its properties suggest several potential roles.

One area of exploration is its use as an electrolyte additive. The addition of specific compounds to the electrolyte can enhance the performance of aluminum anodes by facilitating the formation of a stable solid electrolyte interphase (SEI), which is crucial for long-term cycling. nih.gov The fluorinated nature of the hexafluoro-2,4-pentanedionate ligand could potentially contribute to the formation of a fluoride-rich SEI, which is known to improve the stability of battery electrodes.

Furthermore, this compound can serve as a precursor for the synthesis of aluminum-containing materials for battery components. For instance, it can be used in Atomic Layer Deposition (ALD) to create ultrathin coatings of aluminum oxide (Al2O3) or aluminum fluoride (B91410) (AlF3) on electrode materials. researchgate.net These coatings can suppress side reactions with the electrolyte and improve the structural integrity of the electrode during charging and discharging, thereby enhancing the battery's lifespan and safety. researchgate.net

| Potential Application | Role of this compound | Benefit |

| Electrolyte Additive | Modifies the electrolyte composition. | May promote the formation of a stable SEI on the aluminum anode. |

| Precursor for Coatings | Source of aluminum for ALD of Al2O3 or AlF3. | Protective coatings enhance electrode stability and battery cycle life. |

Integration in Microelectronics and Nanotechnology Beyond Thin Films

The primary application of this compound in microelectronics is as a precursor for the deposition of aluminum oxide thin films, which are used as dielectrics and passivation layers. researchgate.net However, emerging research is exploring its use beyond these conventional applications.

One area of interest is the fabrication of complex nanostructures. The precise control offered by ALD, using precursors like this compound, allows for the conformal coating of three-dimensional nanostructures, which is essential for the development of next-generation transistors, sensors, and nanoelectromechanical systems (NEMS).

Moreover, this compound is being investigated in the context of atomic layer etching (ALE), a technique that allows for the removal of material with atomic-scale precision. tue.nl In ALE of aluminum oxide, hexafluoroacetylacetone (the ligand of the title compound) is used as a reactant to form volatile this compound, thereby etching the surface. tue.nl Understanding these surface reactions is crucial for developing advanced fabrication processes for future electronic devices.

Design of Novel Functional Materials

The molecular structure of this compound makes it an excellent building block for the design of novel functional materials.

Catalysis: Aluminum complexes with β-diketonate ligands are being actively researched as catalysts for ring-opening polymerization (ROP) of cyclic esters like ε-caprolactone, which is used to produce biodegradable polyesters. nih.govrsc.org The catalytic activity can be tuned by modifying the ligand structure. While research has focused on related aluminum β-diketonates, the principles can be extended to this compound, where the electron-withdrawing fluorine atoms could influence the catalytic performance. rsc.org

Metal-Organic Frameworks (MOFs): MOFs are crystalline porous materials with a wide range of applications, including gas storage, separation, and catalysis. sigmaaldrich.comespublisher.com this compound can be used as a precursor to synthesize aluminum-based MOFs. ffi.no The porosity and functionality of these MOFs can be tailored by selecting appropriate organic linkers, opening up possibilities for creating materials with specific properties for targeted applications. For instance, Al-based MOFs have shown high stability and selectivity for CO2 sorption. researchgate.net

| Functional Material | Role of this compound | Potential Application |

| Polymerization Catalyst | As a catalyst or precursor for catalysts. | Synthesis of biodegradable polymers. |

| Metal-Organic Frameworks | As a source of aluminum nodes. | Gas storage, separation, catalysis. |

Advanced Theoretical and Experimental Synergy

A deeper understanding of the properties and reactivity of this compound is being achieved through the close integration of theoretical and experimental techniques.

Computational Studies: Density Functional Theory (DFT) is a powerful tool used to investigate the electronic structure, bonding, and reactivity of metal complexes. researchgate.netresearchgate.net DFT calculations can provide insights into the mechanisms of surface reactions during ALD and ALE, helping to optimize these processes. tue.nl Furthermore, theoretical studies can predict the vibrational spectra (e.g., IR and Raman) of the molecule, which can then be compared with experimental data for structural confirmation. acs.org

Advanced Characterization: A suite of advanced experimental techniques is employed to characterize this compound and the materials derived from it. Fourier-transform infrared spectroscopy (FTIR) is used to identify the vibrational modes of the molecule and to study surface chemistry. acs.orgmdpi.com Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure in solution. mdpi.com For solid-state materials, X-ray diffraction (XRD) is essential for determining the crystal structure and phase purity. acs.org The combination of these experimental techniques with computational modeling provides a comprehensive understanding of the material's properties from the molecular to the macroscopic level.

| Technique | Information Provided |

| Density Functional Theory (DFT) | Electronic structure, bonding, reaction mechanisms, spectroscopic properties. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Molecular vibrational modes, chemical bonding, surface species. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Molecular structure in solution. |

| X-ray Diffraction (XRD) | Crystal structure, phase identification, crystallinity. |

Q & A

Q. What are the common synthetic routes for Aluminum hexafluoro-2,4-pentanedionate, and what experimental conditions optimize yield?

this compound is typically synthesized via ligand substitution reactions. A standard method involves reacting aluminum precursors (e.g., AlCl₃) with hexafluoroacetylacetone (Hhfac) in anhydrous solvents under inert atmospheres. Stoichiometric control (e.g., 1:3 molar ratio of Al³⁺ to Hhfac) and reflux conditions in tetrahydrofuran (THF) or ethanol enhance coordination efficiency. Post-synthesis purification often employs recrystallization from non-polar solvents like hexane to isolate the product .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- FTIR : Confirms ligand coordination via C=O (1650–1700 cm⁻¹) and C-F (1100–1250 cm⁻¹) stretching modes.

- NMR : ¹⁹F NMR resolves fluorine environments, while ²⁷Al NMR probes aluminum coordination geometry.

- X-ray crystallography : SHELX software (e.g., SHELXL) is widely used for structure refinement. Challenges include handling disorder in fluorinated ligands; high-resolution data collection (e.g., synchrotron sources) improves accuracy .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (H315, H319 hazards).

- Ventilation : Use fume hoods to prevent inhalation of fine particles (H335 risk).

- Storage : Keep in sealed containers under ambient temperatures; avoid moisture to prevent hydrolysis .

Advanced Research Questions

Q. How do fluorine substituents influence the Lewis acidity and reactivity of this compound compared to non-fluorinated analogs?

Fluorine’s electron-withdrawing effects enhance Lewis acidity by polarizing the Al³⁺ center, making it more electrophilic. This is validated by comparative NMR titration studies with Lewis bases (e.g., pyridine) and DFT calculations. Enhanced acidity improves catalytic activity in Friedel-Crafts or polymerization reactions .

Q. How can researchers address discrepancies in reported thermal decomposition temperatures (Td) for this compound?

Contradictions in Td values (e.g., 220–260°C) often arise from differing experimental setups. Standardize analysis using TGA-DSC under controlled atmospheres (N₂ or Ar) with calibrated heating rates (e.g., 5°C/min). Compare decomposition profiles with mass spectrometry to identify volatile byproducts .

Q. What role does this compound play in chemical vapor deposition (CVD) processes for thin-film materials?

The compound’s volatility and thermal stability make it suitable for CVD precursors. Sublimation temperatures (~100–150°C under vacuum) and deposition parameters (e.g., substrate temperature, carrier gas flow rate) are optimized via in situ mass spectrometry. Applications include AlF₃ coatings for optical or dielectric layers .

Q. What crystallographic challenges arise when solving the structure of this compound, and how are they mitigated?

Common issues include:

- Ligand disorder : Fluorine atoms may exhibit positional disorder. Partial occupancy refinement in SHELXL and low-temperature data collection reduce artifacts.

- Twinning : Use TWINABS for data integration in cases of pseudo-merohedral twinning. Validation with Hirshfeld surface analysis ensures structural integrity .

Q. How does this compound interact with ancillary ligands in supramolecular chemistry?

The complex can undergo ligand substitution with nitrogen- or oxygen-donor ligands (e.g., bipyridine, carboxylates). Kinetic studies (stopped-flow UV-Vis) reveal substitution rates depend on solvent polarity and ligand steric bulk. Applications include designing hybrid coordination polymers .

Q. What environmental impacts are associated with this compound, and how are degradation pathways studied?

While less toxic than heavy-metal analogs, fluorine leaching poses ecological risks. Hydrolysis studies in aqueous media (pH 2–12) monitored by ICP-MS and ¹⁹F NMR identify stable degradation products (e.g., Al(OH)₃ and fluorinated organics). Biodegradation assays with Pseudomonas species assess microbial remediation potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.